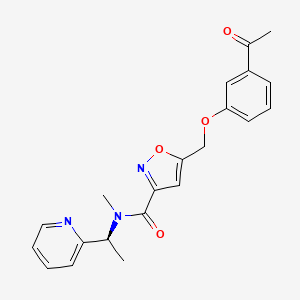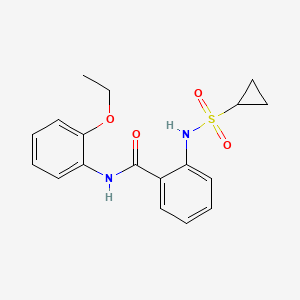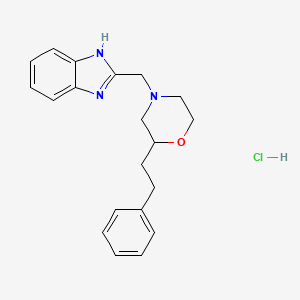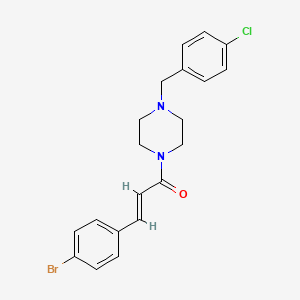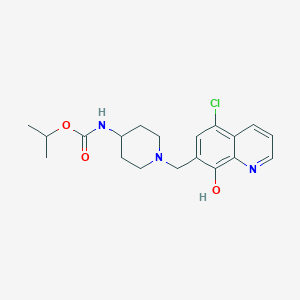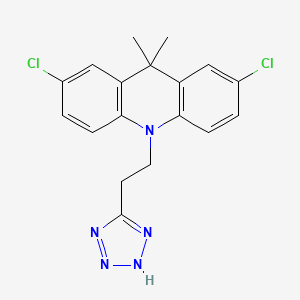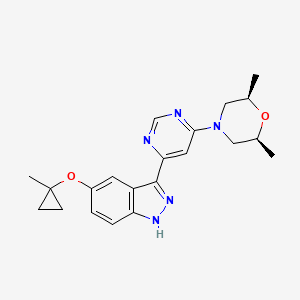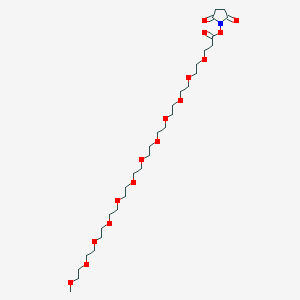
m-PEG12-NHS-Ester
Übersicht
Beschreibung
m-PEG12-NHS ester: is a polyethylene glycol (PEG) derivative that contains a methoxy-terminated PEG chain and an N-hydroxysuccinimide (NHS) ester functional group. This compound is widely used in bioconjugation and surface modification applications due to its ability to react with primary amines, forming stable amide bonds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, m-PEG12-NHS ester is used for the PEGylation of small molecules and surfaces. This modification can improve the solubility and stability of hydrophobic compounds and reduce non-specific binding .
Biology: In biological research, m-PEG12-NHS ester is employed to modify proteins, peptides, and oligonucleotides. PEGylation can protect these biomolecules from proteolysis, reduce immunogenicity, and increase their serum half-life .
Medicine: In medicine, m-PEG12-NHS ester is used in drug delivery systems to enhance the pharmacokinetics and pharmacodynamics of therapeutic agents. PEGylation can improve the solubility and stability of drugs, leading to better therapeutic outcomes .
Industry: In industrial applications, m-PEG12-NHS ester is used to modify surfaces, such as metals and glass, to improve their biocompatibility and reduce fouling. This is particularly useful in the development of medical devices and biosensors .
Wirkmechanismus
Target of Action
The primary target of m-PEG12-NHS ester is amine-containing molecules , such as primary amines (-NH2) of proteins, peptides, and amine-modified oligonucleotides . The compound is designed to react with these targets, enabling the modification of these biological molecules.
Mode of Action
m-PEG12-NHS ester interacts with its targets through a chemical reaction. The N-hydroxysuccinimide (NHS) ester group in the compound reacts with amines, specifically the primary amines (-NH2) present in proteins, peptides, and amine-modified oligonucleotides . This reaction results in the formation of stable amide bonds, leading to the modification of the target molecules.
Pharmacokinetics
These modifications can enhance the bioavailability of the target molecules, reduce their immunogenicity, and increase their serum half-life in vivo .
Result of Action
The molecular and cellular effects of m-PEG12-NHS ester action are primarily seen in the improved properties of the modified molecules. The introduction of PEG chains can increase water solubility, enhance stability, and improve biocompatibility . Additionally, PEGylation can protect peptides and proteins from proteolysis, reduce or eliminate non-specific binding, and increase serum half-life in vivo .
Biochemische Analyse
Biochemical Properties
m-PEG12-NHS ester plays a significant role in biochemical reactions due to its ability to react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction is facilitated by the NHS ester group present in the m-PEG12-NHS ester .
Molecular Mechanism
At the molecular level, m-PEG12-NHS ester exerts its effects through its NHS ester group, which can react with primary amines present in proteins and other biomolecules . This reaction results in the covalent attachment of the PEG moiety to the biomolecule, which can influence its properties and interactions with other molecules.
Subcellular Localization
The subcellular localization of m-PEG12-NHS ester can depend on the biomolecule it is attached to. For example, if it is attached to a protein that is targeted to a specific organelle, the m-PEG12-NHS ester would also be localized to that organelle. In its unattached form, m-PEG12-NHS ester is likely to be distributed throughout the cell due to its hydrophilic nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-NHS ester typically involves the activation of a PEG chain with an NHS ester. The process begins with the reaction of PEG with succinic anhydride to form a PEG-succinate intermediate. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the m-PEG12-NHS ester .
Industrial Production Methods: Industrial production of m-PEG12-NHS ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography and characterized by methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: m-PEG12-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group is highly reactive towards amines, leading to the formation of stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in proteins, peptides, and other biomolecules.
Conditions: The reaction is typically carried out in an aqueous buffer at a pH of 7-9 to ensure optimal reactivity of the NHS ester
Major Products: The primary product of the reaction between m-PEG12-NHS ester and a primary amine is an amide-linked PEGylated molecule. This modification can enhance the solubility, stability, and bioavailability of the target molecule .
Vergleich Mit ähnlichen Verbindungen
- m-PEG8-NHS ester
- m-PEG24-NHS ester
- m-PEG4-NHS ester
- m-PEG37-NHS ester
Comparison: m-PEG12-NHS ester is unique due to its specific PEG chain length, which provides a balance between solubility and steric hindrance. Compared to shorter PEG chains like m-PEG4-NHS ester, m-PEG12-NHS ester offers better solubility and reduced non-specific binding. On the other hand, longer PEG chains like m-PEG24-NHS ester may provide greater steric protection but can also lead to increased viscosity and reduced reactivity .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55NO16/c1-35-6-7-37-10-11-39-14-15-41-18-19-43-22-23-45-26-27-46-25-24-44-21-20-42-17-16-40-13-12-38-9-8-36-5-4-30(34)47-31-28(32)2-3-29(31)33/h2-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXRHHJWXLKMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


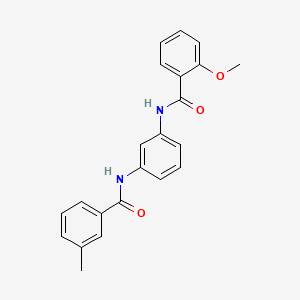
![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

